(7,8-~13~C_2_)Octanoic acid
Description
Significance of Stable Isotope Labeling in Elucidating Metabolic Pathways
Stable isotope labeling is a sophisticated technique that allows researchers to map the intricate biochemical routes that form the metabolic network of organisms. creative-proteomics.com Unlike radioactive isotopes, stable isotopes are non-radioactive variations of elements that possess a different number of neutrons, giving them a distinct atomic mass. creative-proteomics.com This inherent safety makes them suitable for use in a wide range of studies, including those involving human subjects. infai.frnih.gov
The core principle of stable isotope tracing involves introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system. creative-proteomics.comfrontiersin.org As the organism metabolizes this labeled substrate, the isotope is incorporated into various downstream metabolites. frontiersin.org By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the labeled products, thereby tracing the flow of atoms through metabolic pathways. frontiersin.orgnih.gov This allows for the determination of metabolic fluxes, which are the rates of turnover of metabolites in a biochemical network. frontiersin.orgnih.gov
Carbon is the backbone of most biological molecules, making its isotope, ¹³C, an ideal tracer for metabolic studies. nih.gov It has a natural abundance of approximately 1.11%, with the lighter isotope, ¹²C, being the most predominant. nih.gov The use of ¹³C-labeled substrates allows for the precise measurement of carbon flow through central metabolic pathways like glycolysis, the citric acid cycle (TCA cycle), and the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.com This methodology, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides quantitative insights into cellular metabolism at a systemic level. researchgate.net The ability to track the journey of carbon atoms from a specific precursor into a multitude of products offers a detailed picture of metabolic regulation and network structure. creative-proteomics.comnih.gov
Overview of Octanoic Acid in Intermediate Metabolism
Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid (MCFA) with the chemical formula CH₃(CH₂)₆COOH. nih.govwikipedia.org It is found naturally in the milk of various mammals and is a minor component of certain plant oils like coconut oil. wikipedia.org
Endogenously, octanoic acid plays a role in various physiological processes. It is involved in the synthesis of certain esters used in perfumery and dyes. atamanchemicals.com Notably, it is a key component in the octanoylation of ghrelin, a peptide hormone primarily produced in the stomach. ocl-journal.org This modification is crucial for the hormone's activity, which includes stimulating the release of growth hormone. ocl-journal.org
In terms of metabolism, once ingested, octanoic acid is readily absorbed from the small intestine and transported via the portal vein to the liver. nih.govkibion.se Unlike long-chain fatty acids, it can enter the mitochondria independently of the carnitine transport system. semanticscholar.org Inside the mitochondria, it undergoes β-oxidation to produce acetyl-CoA. semanticscholar.orgeuropeanreview.org This acetyl-CoA can then enter the Krebs cycle for energy production or be used in the synthesis of other compounds. semanticscholar.org
Fatty acid metabolism is a central part of energy homeostasis. Medium-chain fatty acids like octanoic acid are metabolized differently from long-chain fatty acids. Their rapid absorption and transport to the liver, along with their carnitine-independent entry into mitochondria, lead to efficient oxidation. semanticscholar.orgnih.gov Studies have shown that octanoic acid is almost exclusively oxidized rather than being stored as triglycerides. nih.gov This rapid catabolism makes it a significant energy source. nih.gov
Rationale for Utilizing Positional ¹³C-Labeled Octanoic Acid
The use of positionally labeled ¹³C-octanoic acid, such as (7,8-¹³C₂)-Octanoic acid, provides specific advantages in metabolic research. By labeling specific carbons in the octanoic acid molecule, researchers can trace the fate of these particular atoms as the fatty acid is metabolized. This level of detail is crucial for understanding the precise mechanisms of β-oxidation and the subsequent pathways that the resulting acetyl-CoA enters.
For instance, in a ¹³C-octanoic acid breath test, the appearance of ¹³CO₂ in the breath is monitored after the ingestion of ¹³C-labeled octanoic acid. infai.freuropeanreview.org This non-invasive test is used to measure the rate of gastric emptying of solids. europeanreview.orgnih.gov The principle relies on the fact that the labeled octanoic acid is only released and absorbed in the small intestine, after which it is rapidly metabolized in the liver to ¹³CO₂. infai.fr The rate-limiting step in this process is the emptying of the stomach contents into the intestine. kibion.seeuropeanreview.org Therefore, the rate of ¹³CO₂ exhalation directly reflects the gastric emptying rate. kibion.se The specific labeling at positions 7 and 8 ensures that the label is released during the later stages of β-oxidation, providing a clear signal for complete metabolism of the fatty acid.
Specificity of (7,8-¹³C_₂)Octanoic Acid as a Tracer
(7,8-¹³C_₂)Octanoic acid is a specialized isotopic tracer designed for the precise study of fatty acid metabolism. Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid (MCFA) composed of an eight-carbon chain. nih.govmedchemexpress.com MCFAs possess a distinct metabolic advantage as tracers because they are rapidly absorbed from the gut and transported directly to the liver via the portal vein, where they readily enter mitochondria for β-oxidation without the need for the carnitine shuttle system that longer fatty acids require. nih.govphysiology.org This rapid and preferential hepatic metabolism makes octanoic acid an excellent probe for investigating liver fatty acid oxidation.
The specificity of (7,8-¹³C_₂)Octanoic acid stems from the precise placement of the two carbon-13 isotopes at the seventh and eighth (terminal methyl) positions of the fatty acid chain. This unique labeling pattern ensures that the ¹³C atoms remain intact on the molecule throughout the initial cycles of β-oxidation. They are only cleaved off during the final turn of the cycle, producing a single, doubly-labeled acetyl-CoA molecule ([1,2-¹³C₂]acetyl-CoA). This provides a distinct signal that is specific to the complete oxidation of the parent octanoic acid molecule.
This tracer is particularly useful for studying inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. caymanchem.com MCAD deficiency is a genetic disorder that impairs the first step of β-oxidation for medium-chain fatty acids. researchgate.netfrontiersin.org In individuals with this condition, the metabolism of octanoic acid is blocked, leading to its accumulation and a failure to produce downstream products. caymanchem.com The use of (7,8-¹³C_₂)Octanoic acid as a tracer would therefore result in a lack of ¹³C-labeled acetyl-CoA, providing a clear and specific marker for the dysfunctional pathway.
Contribution to Understanding Carbon Fate through β-Oxidation
The strategic design of (7,8-¹³C_₂)Octanoic acid makes it an exceptional tool for elucidating the precise fate of carbon atoms derived from fatty acid breakdown. The β-oxidation of one molecule of octanoic acid involves three successive cycles, each removing a two-carbon acetyl-CoA unit, ultimately yielding a total of four acetyl-CoA molecules.
When using (7,8-¹³C_₂)Octanoic acid as the substrate, the first three acetyl-CoA molecules produced are unlabeled. The ¹³C labels are retained on the shrinking fatty acyl-CoA chain until the final cycle, which cleaves the terminal four-carbon unit (butyryl-CoA) into two acetyl-CoA molecules: one unlabeled and one doubly labeled with ¹³C.
| β-Oxidation Cycle | Starting Acyl-CoA | Products |
|---|---|---|
| Cycle 1 | Octanoyl-CoA (C8, ¹³C₂-labeled) | Acetyl-CoA (unlabeled) + Hexanoyl-CoA (C6, ¹³C₂-labeled) |
| Cycle 2 | Hexanoyl-CoA (C6, ¹³C₂-labeled) | Acetyl-CoA (unlabeled) + Butyryl-CoA (C4, ¹³C₂-labeled) |
| Cycle 3 | Butyryl-CoA (C4, ¹³C₂-labeled) | Acetyl-CoA (unlabeled) + Acetyl-CoA (¹³C₂-labeled) |
This generation of a specific, doubly-labeled acetyl-CoA molecule allows researchers to meticulously track its entry into the TCA cycle and subsequent metabolic transformations. By employing analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, scientists can measure the incorporation of the ¹³C label into TCA cycle intermediates. oup.comnih.gov This reveals the extent to which the carbon from the fatty acid is fully oxidized to produce carbon dioxide (CO₂) for energy, versus the extent to which it is diverted for biosynthetic processes, such as the creation of other amino acids or lipids. nih.gov
The journey of the labeled carbon can be followed through the TCA cycle, providing a detailed picture of cellular energy dynamics. The initial condensation of [1,2-¹³C₂]acetyl-CoA with unlabeled oxaloacetate forms citrate (B86180) with two ¹³C labels (m+2). This m+2 labeling pattern persists through several subsequent intermediates in the first turn of the cycle.
| TCA Cycle Intermediate | Expected Mass Shift (First Turn) | Fate of Label |
|---|---|---|
| Citrate | m+2 | ¹³C incorporated from acetyl-CoA |
| α-Ketoglutarate | m+2 | One unlabeled CO₂ is lost |
| Succinyl-CoA | m+2 | A second unlabeled CO₂ is lost |
| Fumarate (B1241708) | m+2 | Label is retained |
| Malate (B86768) | m+2 | Label is retained |
| Oxaloacetate | m+2 | Regenerated with the ¹³C label for the next cycle |
By quantifying the distribution of these labeled isotopologues, (7,8-¹³C_₂)Octanoic acid provides high-resolution data on the partitioning of fatty acid-derived carbon between catabolic (energy-producing) and anabolic (biosynthetic) pathways.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7,8-13C2)octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1+1,2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-ZDOIIHCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745715 | |
| Record name | (7,8-~13~C_2_)Octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-09-5 | |
| Record name | (7,8-~13~C_2_)Octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287111-09-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Purity of 7,8 13c 2 Octanoic Acid
Strategies for Isotopic Synthesis of Octanoic Acid Derivatives
The synthesis of isotopically labeled octanoic acid derivatives requires careful planning, focusing on the selection of appropriate precursors that already contain the ¹³C label and the chemical reactions that will build the final molecule while preserving the isotopic label at the desired positions.
Precursor Selection and Labeling Strategies
The choice of precursor is a critical first step in the synthesis of (7,8-¹³C₂)Octanoic acid. The ideal precursor is a molecule that contains the ¹³C label in a configuration that can be chemically converted to the 7th and 8th carbons of the octanoic acid chain.
One common strategy involves starting with a smaller, commercially available molecule that is already enriched with ¹³C at specific positions. For the synthesis of (7,8-¹³C₂)Octanoic acid, a potential precursor could be a two-carbon molecule with both carbons labeled with ¹³C. This labeled building block can then be incorporated into a longer carbon chain through various organic reactions.
| Precursor Type | Labeling Position | Potential Advantages |
| ¹³C₂-labeled Acetyl-CoA | 1,2-¹³C₂ | Readily incorporated in fatty acid synthesis pathways. |
| ¹³C₂-labeled Ethylene (B1197577) | 1,2-¹³C₂ | Versatile for various addition reactions. |
| ¹³C₂-labeled Acetylene | 1,2-¹³C₂ | Can be used to build carbon chains through coupling reactions. |
Chemical Reaction Pathways for Targeted Carbon Incorporation
Once a suitable labeled precursor is selected, a series of chemical reactions are employed to construct the octanoic acid molecule. These reactions must be chosen to ensure that the ¹³C labels are specifically incorporated at the desired 7 and 8 positions.
A plausible synthetic route could involve the coupling of a six-carbon unlabeled fragment with a two-carbon ¹³C-labeled fragment. For instance, a Grignard reagent prepared from a 6-bromohexanoic acid derivative could react with a ¹³C-labeled ethylene oxide. This would introduce the two labeled carbons at the end of the six-carbon chain. Subsequent oxidation of the resulting alcohol would yield the desired (7,8-¹³C₂)Octanoic acid.
Another approach could utilize the Claisen condensation reaction, where a ¹³C-labeled acetyl-CoA derivative is condensed with a six-carbon acyl-CoA. researchgate.net This biological-type synthesis can be adapted for in vitro chemical synthesis to achieve the specific labeling pattern. The study of lipstatin (B1674855) biosynthesis, for example, has shown that octanoyl-CoA can be derived from the incomplete β-oxidation of longer fatty acids, a process that involves the sequential removal of two-carbon units. researchgate.net By reversing this logic and using labeled two-carbon units, one can build up the fatty acid chain with isotopic labels at defined positions.
Characterization and Validation of Isotopic Enrichment
Following the synthesis, it is imperative to confirm both the chemical identity of the product as octanoic acid and, crucially, the position and extent of the ¹³C labeling.
Analytical Techniques for Isotopic Purity Assessment
Several powerful analytical techniques are employed to determine the isotopic purity of labeled compounds.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining isotopic enrichment. almacgroup.com High-resolution mass spectrometry (HRMS) can distinguish between molecules with very small mass differences, allowing for the accurate determination of the mass of the labeled octanoic acid. researchgate.net The mass spectrum of (7,8-¹³C₂)Octanoic acid will show a molecular ion peak that is two mass units higher than that of unlabeled octanoic acid. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing volatile derivatives of fatty acids. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is also a valuable technique, especially for non-volatile compounds, and can be coupled with isotope ratio mass spectrometry (IRMS) for high-precision isotopic analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is an indispensable tool for determining the exact location of the ¹³C labels within the molecule. physiology.org In the ¹³C NMR spectrum of (7,8-¹³C₂)Octanoic acid, the signals corresponding to the 7th and 8th carbons will be significantly enhanced due to the high abundance of the ¹³C isotope at these positions. Furthermore, the coupling between the adjacent ¹³C nuclei will result in characteristic splitting patterns, providing unambiguous confirmation of their positions.
Quantification of ¹³C Incorporation at Specific Positions
Quantifying the level of ¹³C incorporation is essential to assess the efficiency of the synthesis and to ensure the labeled compound is suitable for its intended research applications.
The isotopic enrichment can be quantified from the mass spectral data by comparing the intensities of the ion peaks corresponding to the labeled and unlabeled molecules. almacgroup.com After correcting for the natural abundance of ¹³C, the percentage of molecules that have been successfully labeled can be calculated. nih.gov
In ¹³C NMR, the integral of the enhanced signals for C7 and C8, relative to the signals of the other carbons in the chain (which are at natural abundance), can be used to determine the level of isotopic enrichment at these specific positions. physiology.org This provides a direct measure of the site-specific incorporation of the ¹³C labels.
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Molecular weight confirmation, overall isotopic enrichment. almacgroup.com |
| High-Resolution MS (HRMS) | Accurate mass measurement for unambiguous formula determination. researchgate.net |
| Gas Chromatography-MS (GC-MS) | Separation and analysis of volatile derivatives, isotopic distribution. researchgate.net |
| Liquid Chromatography-MS (LC-MS) | Analysis of non-volatile compounds, can be coupled with IRMS. researchgate.net |
| ¹³C Nuclear Magnetic Resonance (NMR) | Precise location of ¹³C labels, quantification of site-specific enrichment. physiology.org |
The synthesis of (7,8-¹³C₂)Octanoic acid with high isotopic purity is a challenging but crucial process for enabling detailed metabolic studies. The careful selection of labeled precursors and the use of specific chemical reaction pathways are key to achieving the desired labeling pattern. Rigorous characterization using advanced analytical techniques like mass spectrometry and NMR spectroscopy is essential to validate the successful synthesis and to quantify the isotopic enrichment, ensuring the reliability of this important research tool.
Advanced Isotope Tracing Methodologies Employing 7,8 13c 2 Octanoic Acid
Quantitative Stable Isotope-Resolved Metabolomics
Stable Isotope-Resolved Metabolomics (SIRM) is the analytical approach used to measure the incorporation of stable isotopes from a tracer like (7,8-¹³C_2_)Octanoic acid into the metabolome. nih.govusda.gov This quantitative method provides detailed insights into active metabolic pathways.
Following an isotope tracing experiment, the central task is to accurately measure the distribution of ¹³C within the metabolites of interest. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. oup.comfrontiersin.org MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is particularly well-suited for this analysis due to its high sensitivity and ability to distinguish between isotopologues. frontiersin.org
An isotopologue is a molecule that differs only in its isotopic composition. For example, a metabolite that has incorporated the ¹³C₂-acetyl-CoA from (7,8-¹³C_2_)Octanoic acid will have a mass that is two Daltons higher than its unlabeled counterpart. MS analysis separates and quantifies these different mass species.
The resulting data is presented as a Mass Isotopologue Distribution (MID), also known as a Mass Distribution Vector (MDV). nih.govplos.org The MID provides the fractional abundance of each isotopologue of a given metabolite, typically denoted as M+0 (unlabeled), M+1 (one ¹³C atom), M+2 (two ¹³C atoms), and so on. nih.gov For instance, after tracing with (7,8-¹³C_2_)Octanoic acid, a significant M+2 peak for citrate (B86180) would indicate the entry of the labeled acetyl-CoA into the TCA cycle. Advanced tandem MS (MS/MS) techniques can provide further positional information, distinguishing between different ¹³C isotopomers (molecules with the same number of isotopes but at different positions). d-nb.info
Table 2: Illustrative Mass Isotopologue Distribution (MID) for Citrate This table provides a hypothetical example of an MID for citrate following an experiment with (7,8-¹³C_2_)Octanoic acid.
| Isotopologue | Mass Difference (Da) | Fractional Abundance (%) | Interpretation |
|---|---|---|---|
| M+0 | 0 | 65% | Unlabeled citrate from endogenous sources or unlabeled acetyl-CoA. |
| M+1 | +1 | 4.3% | Primarily represents natural ¹³C abundance. |
| M+2 | +2 | 28% | Citrate newly synthesized from the ¹³C₂-acetyl-CoA tracer. |
| M+3 | +3 | 1.9% | Natural abundance contribution on the M+2 species. |
Mass Isotopomer Distribution Analysis (MIDA) is a powerful mathematical technique used to interpret the MIDs obtained from stable isotope tracing experiments. physiology.orgnih.gov Its primary function is to calculate the isotopic enrichment of the direct biosynthetic precursor pool that was used to synthesize a product molecule or polymer. physiology.org This is often referred to as determining the enrichment of the "true" precursor. physiology.org
MIDA is particularly applicable to the biosynthesis of polymers like fatty acids or cholesterol, which are made from repeating monomeric subunits. physiology.orgnih.gov In the context of an experiment using (7,8-¹³C_2_)Octanoic acid, the monomeric subunit for fatty acid synthesis is acetyl-CoA. The tracer produces a pool of acetyl-CoA with a specific proportion of ¹³C₂-labeled molecules.
When a new fatty acid is synthesized, it incorporates multiple acetyl-CoA units. The resulting MID of that fatty acid will follow a predictable statistical pattern (based on a binomial or multinomial expansion) that depends directly on the enrichment of the acetyl-CoA precursor pool. physiology.org By analyzing the measured abundances of the M+2, M+4, M+6, etc., isotopologues of the newly synthesized fatty acid, MIDA can be used to precisely calculate the fractional contribution of the tracer to the acetyl-CoA pool. This allows researchers to quantify the activity of biosynthetic pathways and the turnover rates of polymers without needing to directly measure the isotopic enrichment in the highly compartmentalized intracellular precursor pools. physiology.org Various software packages, such as LS-MIDA, have been developed to facilitate these complex calculations. uni-wuerzburg.denih.gov
Spatial and Single-Cell Isotope Tracing Techniques
Advanced methodologies that provide spatial and single-cell resolution are revolutionizing the understanding of metabolic pathways. These techniques move beyond bulk analysis, which averages metabolic activity across millions of cells, to reveal the intricate metabolic heterogeneity within cell populations and tissues. By employing stable isotope-labeled tracers like (7,8-¹³C_₂)Octanoic acid, researchers can track the metabolic fate of specific molecules within individual cells, providing unprecedented insight into cellular function in both normal and pathological states.
Integration with Imaging Mass Spectrometry (e.g., ¹³C-SpaceM)
The integration of stable isotope tracing with imaging mass spectrometry (IMS) has given rise to powerful new analytical methods. nih.gov One such cutting-edge technique is ¹³C-SpaceM, which enables spatial single-cell isotope tracing by combining high-resolution mass spectrometry with microscopy. nih.govbiorxiv.org This method allows for the direct visualization of metabolic activity within the spatial context of a cell culture or tissue section. nih.gov
The ¹³C-SpaceM workflow begins with the introduction of a ¹³C-labeled substrate, such as (7,8-¹³C_₂)Octanoic acid, to the biological system under investigation. biorxiv.orgnih.gov As a medium-chain fatty acid, octanoic acid is transported into the mitochondria and undergoes β-oxidation. The labeling at the 7th and 8th carbon positions ensures that upon the first cycle of β-oxidation, the resulting acetyl-CoA molecule is labeled with two ¹³C atoms (¹³C₂-acetyl-CoA). nih.gov This ¹³C₂-acetyl-CoA then serves as a building block for various biosynthetic pathways or can enter the tricarboxylic acid (TCA) cycle. nih.gov
Following incubation with the tracer, the sample is analyzed by a specialized form of imaging mass spectrometry, such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS. nih.govnih.gov MALDI-IMS bombards the sample with a laser, desorbing and ionizing molecules from discrete spots. The mass spectrometer then measures the mass-to-charge ratio of these ions, generating a mass spectrum for each spot on the sample. nih.gov By rastering the laser across the entire sample, a molecular image is created that shows the spatial distribution of specific molecules and their isotopologues (molecules that differ only in their isotopic composition).
Computational methods are then used to overlay the high-resolution microscopy images of the cells with the mass spectrometry data. github.com This crucial step correlates the metabolic information (the presence and abundance of ¹³C-labeled metabolites) with individual cells, providing a single-cell metabolic profile. biorxiv.orggithub.com For instance, using (7,8-¹³C_₂)Octanoic acid as a tracer, ¹³C-SpaceM can map the distribution of ¹³C₂-acetylcarnitine and other downstream metabolites, revealing which specific cells are actively oxidizing fatty acids. nih.gov
Heterogeneity of Metabolic Activity at Cellular Resolution
A primary advantage of using (7,8-¹³C_₂)Octanoic acid with techniques like ¹³C-SpaceM is the ability to uncover metabolic heterogeneity at the cellular level. nih.gov It is increasingly recognized that even within a genetically identical cell population, individual cells can exist in distinct metabolic states. biorxiv.org This heterogeneity is a hallmark of many complex biological systems, including cancer, where diverse metabolic phenotypes can coexist within a single tumor. nih.govbiorxiv.org
By tracking the incorporation of ¹³C from (7,8-¹³C_₂)Octanoic acid into downstream metabolites on a cell-by-cell basis, researchers can distinguish between cells with high rates of fatty acid oxidation and those that may rely on other substrates, such as glucose or glutamine. nih.govnih.gov For example, analysis can reveal substantial spatial heterogeneity in the labeling of the lipogenic acetyl-CoA pool, which is indicative of metabolic reprogramming and adaptation to the local microenvironment. nih.gov
Research using bulk analysis on HEK293 T cells incubated with (7,8-¹³C_₂)Octanoic acid has demonstrated its metabolism into key intermediates. nih.gov Significant isotopic enrichment was observed in various acylcarnitines, which are molecules essential for transporting fatty acids into the mitochondria for oxidation. nih.gov When incubated with (7,8-¹³C_₂)Octanoic acid, there was a significant production of ¹³C₂-acetylcarnitine, although it accounted for a minor fraction of the total acetylcarnitine pool under the specific culture conditions, indicating a concurrent high level of glucose-derived acetylcarnitine. nih.gov The application of single-cell imaging would further resolve where within the cell population this fatty acid oxidation is most prominent.
The detailed findings from such tracing experiments can be summarized to illustrate the metabolic fate of the tracer. The table below shows the observed enrichment in acylcarnitine species in HEK293 T cells following incubation with the labeled octanoic acid, providing data that ¹³C-SpaceM could resolve at a single-cell level. nih.gov
Table 1: Isotopic Enrichment of Acylcarnitines from (7,8-¹³C_₂)Octanoic Acid Metabolism in HEK293 T Cells This interactive table summarizes the percentage of isotopic enrichment (M+2) in various acylcarnitine species after cells were treated with (7,8-¹³C_₂)Octanoic acid. Data is derived from UPLC-HRMS analysis of cell extracts. nih.gov
| Metabolite | Isotopic Enrichment (M+2 %) | Metabolic Significance |
|---|---|---|
| C8-Carnitine | 85% | Represents the initial labeled octanoyl-carnitine pool. |
| C6-Carnitine | 78% | Product of one round of β-oxidation of octanoyl-carnitine. |
| C4-Carnitine | 77% | Product of two rounds of β-oxidation of octanoyl-carnitine. |
This ability to differentiate metabolic functions, such as the preference for fatty acid oxidation versus glycolysis, at a cellular resolution provides an unprecedented view into the complex interplay of metabolic pathways. nih.govnih.gov Such insights are critical for understanding disease progression and identifying potential therapeutic targets within specific subpopulations of cells.
Mechanistic Insights into Fatty Acid Oxidation and Downstream Metabolism Using 7,8 13c 2 Octanoic Acid
Elucidation of β-Oxidation Pathways
β-oxidation is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA. The use of (7,8-¹³C₂)Octanoic acid provides a clear window into this process.
Tracing of C8-, C6-, and C4-Carnitine Derivatives
The initial steps of fatty acid metabolism involve their activation to acyl-CoA and subsequent transport into the mitochondria via the carnitine shuttle. As octanoic acid is a medium-chain fatty acid, its entry into the mitochondria is less dependent on the carnitine palmitoyltransferase I (CPT-I) system compared to long-chain fatty acids. plos.org However, once inside the mitochondria, it undergoes β-oxidation, a cyclical series of reactions that shortens the fatty acid chain by two carbons in each cycle.
Studies using (7,8-¹³C₂)Octanoic acid have demonstrated the sequential formation of labeled acylcarnitines. Incubation of cells with (7,8-¹³C₂)Octanoic acid leads to a significant enrichment of M+2 isotopologues of C8-carnitine, C6-carnitine, and C4-carnitine. nih.gov This labeling pattern confirms the progressive shortening of the octanoyl chain through β-oxidation, with the ¹³C label retained in the resulting hexanoyl-CoA (C6) and butyryl-CoA (C4) intermediates. nih.gov For instance, in one study, the enrichment of M+2 C8-, C6-, and C4-carnitine reached 85%, 78%, and 77%, respectively. nih.gov
| Acylcarnitine | Enrichment (%) | Reference |
|---|---|---|
| C8-Carnitine | 85 | nih.gov |
| C6-Carnitine | 78 | nih.gov |
| C4-Carnitine | 77 | nih.gov |
Acetyl-CoA Formation and 13C Labeling Patterns
Each round of β-oxidation produces one molecule of acetyl-CoA. The complete oxidation of one molecule of octanoyl-CoA yields four molecules of acetyl-CoA. libretexts.org When (7,8-¹³C₂)Octanoic acid is the substrate, the final cycle of β-oxidation, which cleaves the four-carbon butyryl-CoA, produces one molecule of [1,2-¹³C₂]acetyl-CoA and one molecule of unlabeled acetyl-CoA. The other two molecules of acetyl-CoA produced in the preceding cycles are also unlabeled.
This specific labeling pattern of acetyl-CoA is crucial for understanding its subsequent metabolic fates. The ¹³C₂-labeled acetyl-CoA can be readily distinguished from unlabeled acetyl-CoA derived from other sources, such as glucose or other fatty acids. nih.gov Surprisingly, despite acetyl-CoA being a major product of octanoate (B1194180) oxidation, some studies have observed a decrease in the total acetylcarnitine pool upon octanoate treatment, suggesting complex regulatory interactions with other metabolic pathways like glycolysis. nih.gov However, the production of ¹³C₂-acetylcarnitine has been observed, confirming the contribution of octanoate to the acetyl-CoA pool, although it may represent a smaller fraction of the total pool under certain conditions. nih.gov
Interplay with the Tricarboxylic Acid (TCA) Cycle
The acetyl-CoA generated from β-oxidation enters the TCA cycle, a central hub of cellular metabolism, by condensing with oxaloacetate to form citrate (B86180). nih.gov The use of (7,8-¹³C₂)Octanoic acid allows for the detailed examination of how fatty acid-derived carbons contribute to and flow through the TCA cycle.
Anaplerotic and Cataplerotic Contributions of Fatty Acids
Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes (cataplerosis). researchgate.net Even-chain fatty acids like octanoic acid are generally considered to be non-anaplerotic because their oxidation yields only acetyl-CoA, which adds to the cycle but does not replenish the intermediates themselves. In contrast, odd-chain fatty acids produce propionyl-CoA, which can be converted to the anaplerotic substrate succinyl-CoA. nih.gov
However, studies with (7,8-¹³C₂)Octanoic acid reveal a more nuanced picture. While not directly anaplerotic in the traditional sense, the influx of acetyl-CoA from octanoate oxidation can influence anaplerotic and cataplerotic fluxes. The increased availability of acetyl-CoA can stimulate citrate synthesis, and the subsequent export of citrate from the mitochondria to the cytosol for fatty acid synthesis or other pathways represents a cataplerotic process. physiology.org This, in turn, can create a demand for anaplerotic input from other sources, such as pyruvate (B1213749) carboxylation or glutaminolysis, to maintain the integrity of the TCA cycle. nih.govuu.nl
Fate of 13C-Labeled Acetyl-CoA in the TCA Cycle
The entry of [1,2-¹³C₂]acetyl-CoA into the TCA cycle leads to the formation of ¹³C₂-labeled citrate (M+2 citrate). nih.govnih.gov As the cycle proceeds, the two labeled carbons are incorporated into subsequent intermediates. In the first turn of the cycle, the label can be found in α-ketoglutarate, succinyl-CoA, fumarate (B1241708), and malate (B86768). The symmetrical nature of succinate (B1194679) and fumarate can lead to the scrambling of the label.
Tracing the distribution of these labeled isotopologues provides quantitative insights into the contribution of fatty acid oxidation to the TCA cycle flux. For example, the ratio of M+2 citrate to total citrate reflects the proportion of citrate synthesized from octanoate-derived acetyl-CoA. nih.gov Studies have shown that octanoate can become a significant source for the cellular acetyl-CoA pool, with as much as 75% of the total acetyl-CoA being derived from octanoate under certain conditions. nih.gov
Cross-Pathway Metabolic Interactions
The introduction of octanoic acid into cellular systems causes significant shifts in the metabolic landscape, primarily through its interaction with glucose and glutamine metabolism. These interactions are driven by competition for common substrates and cofactors, fundamentally altering cellular energy and biosynthetic strategies.
Supplementation with octanoic acid profoundly impacts glucose metabolism. The β-oxidation of octanoic acid in the mitochondria generates a significant amount of acetyl-CoA. This increase in fatty acid-derived acetyl-CoA competes with and suppresses the entry of glucose-derived pyruvate into the tricarboxylic acid (TCA) cycle. nih.govnih.gov
Studies using (7,8-¹³C_2_)Octanoic acid alongside ¹³C-labeled glucose have demonstrated this competitive relationship. In HEK293T cells, octanoate treatment was found to largely block the entry of pyruvate derived from glucose into the TCA cycle. nih.gov This was evidenced by a sharp decrease in the levels of ¹³C₂-acetylcarnitine, which is formed from glucose-derived ¹³C-pyruvate. nih.gov While ¹³C₂-octanoic acid did lead to the production of ¹³C₂-acetylcarnitine, it only accounted for a small fraction (around 8%) of the total acetylcarnitine pool, indicating that under these conditions, the majority of this pool is typically derived from glucose. nih.gov
Further evidence comes from the analysis of citrate, the entry point for acetyl-CoA into the TCA cycle. In the presence of octanoate, the amount of M+2 labeled citrate derived from [U-¹³C]glucose decreased by over 60%, confirming a significant reduction in the contribution of glucose to the TCA cycle. nih.gov This metabolic reprogramming shifts the cell's reliance from glucose to fatty acids for acetyl-CoA production.
| Finding | Cell Type | Tracer Used | Result | Reference |
| Decreased contribution of glucose to the acetyl-CoA pool | HEK293 T cells | ¹³C₆-glucose + Octanoate | Greatly decreased absolute and relative levels of ¹³C₂-acetylcarnitine. | nih.gov |
| Reduced entry of glucose-derived carbon into the TCA cycle | AML12 hepatocytes | [U-¹³C]glucose + Octanoate | M+2 citrate isotopomer decreased by more than 60%. | nih.gov |
| Blocked entry of glucose-derived pyruvate into the TCA cycle | HEK293 T cells | ¹³C₆-glucose + Octanoate | Accumulation and excretion of glucose-derived pyruvate. | nih.gov |
Conversely, in specific tissues like the brain, octanoate metabolism is a key driver of amino acid biosynthesis. Studies using labeled octanoate in brain slices revealed that the most significant ¹³C accumulation occurred in glutamine. nih.gov This indicates that octanoate is primarily metabolized in astrocytes to produce glutamine, which is then supplied to neurons. nih.govjneurosci.orgnih.gov The appearance of labeled glutamate (B1630785) and glutamine following the administration of ¹³C-octanoate confirms the direct integration of fatty acid breakdown products into amino acid pools. jneurosci.orgnih.gov
| Finding | Model System | Tracer Used | Key Observation | Reference |
| Reduced glutamine anaplerosis into the TCA cycle | AML12 hepatocytes | [U-¹³C]glutamine + Octanoate | Decrease in M+4 citrate and M+5 citrate isotopomers. | nih.gov |
| Prominent labeling of glutamine from octanoate | Mouse brain slices | [U-¹³C]C8 | Highest ¹³C accumulation among measured amino acids was in glutamine (28.5%). | nih.gov |
| Compartmentalized production of glutamate and glutamine | Intact rat brain | [2,4,6,8-¹³C₄]octanoate | Distinct labeling patterns in glutamate vs. glutamine, indicating astrocytic origin. | jneurosci.orgnih.gov |
The β-oxidation of fatty acids is a highly reductive process, generating significant quantities of NADH and FADH₂. This has a direct impact on the cell's redox balance, particularly the ratio of NAD⁺ to NADH. Supplementation with octanoate has been shown to increase the cytosolic NAD⁺/NADH ratio. nih.gov
This shift in redox state was observed in HEK293T cells treated with octanoate and ¹³C₆-glucose. The increased availability of cytosolic NAD⁺ was inferred from changes in the metabolism of ¹³C-labeled glucose. Specifically, levels of ¹³C₃-serine, the synthesis of which requires NAD⁺, were increased. nih.gov Concurrently, levels of ¹³C₃-glycerol-3-phosphate, which is produced in a reaction that consumes NAD⁺, were decreased. nih.gov This alteration towards a more oxidized cytosolic environment supports oxidative metabolism and subsequent ATP production. nih.gov
Subcellular Metabolic Compartmentation Studies
The metabolism of (7,8-¹³C_2_)Octanoic acid is not uniform throughout the cell but is instead highly compartmentalized, with distinct processes occurring in the cytosol and mitochondria. This separation is crucial for the regulation and integration of metabolic pathways.
As a medium-chain fatty acid, octanoic acid can diffuse across the mitochondrial membranes to the mitochondrial matrix, where the machinery for β-oxidation is located. explorationpub.com The primary metabolic fate of octanoate is its breakdown within the mitochondria into four molecules of acetyl-CoA. nih.gov Using (7,8-¹³C_2_)Octanoic acid, the resulting labeled product is ¹³C₂-acetyl-CoA, which then enters the TCA cycle by combining with oxaloacetate to form citrate. nih.gov This mitochondrial-centric metabolism was confirmed in glioblastoma cells, where octanoate was found to primarily affect mitochondrial processes, leading to an increase in ketone body production. frontiersin.org
In contrast, the cytosol plays a different role. While some enzymes for fatty acid metabolism exist in the cytosol, the primary oxidation occurs in the mitochondria. Studies comparing the sources of acetyl-CoA pools highlight this compartmentation. For instance, even when cells are supplemented with octanoate, the majority of the acetylcarnitine pool is derived from glucose via glycolysis in the cytosol and subsequent pyruvate oxidation in the mitochondria, not directly from octanoate oxidation. nih.gov
In the brain, this compartmentation is even more specialized between cell types. Octanoate is preferentially metabolized within astrocytes, where its carbon is incorporated into glutamine. This glutamine is then transported to neurons, demonstrating a clear division of metabolic labor. nih.govjneurosci.orgnih.gov Hypothalamic neurons also show a preference for oxidizing octanoate for energy rather than storing it as triglycerides, a fate more common for long-chain fatty acids. nih.gov
The transport of fatty acids and their metabolic intermediates across the mitochondrial membrane is a critical regulatory step. Unlike long-chain fatty acids, which require the carnitine palmitoyltransferase (CPT) system for entry into the mitochondria, medium-chain fatty acids like octanoate can diffuse across the membrane independently. explorationpub.comnih.gov This allows for their rapid oxidation.
Despite this CPT-independent entry, carnitine still plays a role in the mitochondrial metabolism of octanoate's breakdown products. Experiments with (7,8-¹³C_2_)Octanoic acid showed a significant enrichment of M+2 labeled C8-, C6-, and C4-carnitines. nih.gov This indicates that as octanoyl-CoA is shortened through β-oxidation, the resulting medium-chain acyl-CoAs (hexanoyl-CoA and butyryl-CoA) are in equilibrium with their carnitine-conjugated forms, which facilitates their handling within the mitochondrial matrix. nih.gov
Once acetyl-CoA is produced, it can be used within the mitochondria for the TCA cycle or be effectively transported to the cytosol for other processes like fatty acid synthesis. This is often accomplished via the citrate shuttle, where citrate is transported out of the mitochondria and then cleaved back into acetyl-CoA and oxaloacetate in the cytoplasm. explorationpub.com The malate-aspartate shuttle is another key mechanism that transports reducing equivalents (NADH) generated during glycolysis into the mitochondria, linking cytosolic and mitochondrial redox states. explorationpub.com
Analytical Methodologies for Detection and Quantification of 7,8 13c 2 Octanoic Acid and Its Metabolites
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. By measuring the mass-to-charge ratio of ions, MS can differentiate between molecules based on their isotopic composition.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of volatile and semi-volatile metabolites. nih.govillinois.edu For fatty acids like octanoic acid, derivatization is often required to increase their volatility and thermal stability for GC analysis. nih.gov In the context of metabolic studies using (7,8-¹³C₂)Octanoic acid, GC-MS allows for the separation of various fatty acids and other metabolites from a biological sample.
Following separation by the gas chromatograph, the mass spectrometer detects the distinct mass shift in the labeled octanoic acid and its downstream metabolic products. The incorporation of the two ¹³C atoms results in a mass increase of two Daltons compared to the natural (¹²C) octanoic acid. This mass difference is readily detected in the mass spectrum, allowing researchers to trace the path of the labeled carbons as they are incorporated into other molecules. GC-MS metabolite profiling can thus provide a semi-quantitative overview of a wide range of compounds affected by octanoic acid metabolism. illinois.edu
Table 1: GC-MS Parameters for Fatty Acid Metabolite Profiling
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms) | Separates individual metabolites based on volatility and polarity. |
| Derivatization | Silylation (e.g., with MSTFA) or Esterification (e.g., to form FAMEs) | Increases volatility and thermal stability of fatty acids. nih.govresearchgate.net |
| Ionization Mode | Electron Ionization (EI) | Creates characteristic fragmentation patterns for compound identification. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of selected compounds in complex biological matrices like plasma or cerebrospinal fluid. restek.comresearchgate.net This targeted approach is particularly well-suited for tracking (7,8-¹³C₂)Octanoic acid and a predefined set of its expected metabolites. lcms.czsemanticscholar.org The LC system separates the compounds of interest from the sample matrix, after which the tandem mass spectrometer provides two stages of mass analysis for high specificity. researchgate.net
In a typical LC-MS/MS workflow, the first mass spectrometer (Q1) is set to isolate the specific mass of the labeled parent ion (precursor ion), such as (7,8-¹³C₂)Octanoic acid. This ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) detects specific fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific and sensitive signal for the target analyte, minimizing interferences from the complex biological matrix. lcms.cz The same principle is applied to detect and quantify metabolites that have incorporated the ¹³C label.
Table 2: Example MRM Transitions for (7,8-¹³C₂)Octanoic Acid Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| Unlabeled Octanoic Acid | 143.1 (M-H)⁻ | Varies | For comparison and endogenous level measurement. |
| (7,8-¹³C₂)Octanoic Acid | 145.1 (M-H)⁻ | Varies | The precursor ion is shifted by +2 Da due to the two ¹³C atoms. |
High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) instruments, provides the ability to measure mass with very high accuracy. pnnl.govnih.gov This capability is crucial for stable isotope tracer studies because it allows for the clear separation of peaks from labeled (isotopologues) and unlabeled compounds, even when their mass difference is very small. nih.gov
HRMS can unambiguously resolve the ¹³C₂-labeled octanoic acid from the naturally occurring ¹³C isotopologues of unlabeled octanoic acid, thereby preventing misidentification and ensuring accurate quantification. mdpi.com Furthermore, the high mass accuracy facilitates the confident identification of unknown metabolites that have incorporated the ¹³C label by allowing for the determination of their elemental formula. This is a significant advantage over lower-resolution instruments when exploring novel metabolic pathways. pnnl.gov
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for achieving highly accurate and precise quantification of analytes. nih.govresearchgate.net The technique involves adding a known amount of an isotopically labeled version of the analyte—in this case, (7,8-¹³C₂)Octanoic acid could serve as the internal standard—to the sample at the earliest stage of preparation. epa.gov
This stable isotope-labeled standard behaves chemically and physically identically to the endogenous, unlabeled analyte throughout the entire analytical process, including extraction, derivatization, and ionization. epa.gov Therefore, any sample loss or variation during sample preparation affects both the analyte and the standard equally. Quantification is achieved by measuring the ratio of the mass spectrometric response of the unlabeled analyte to that of the labeled internal standard. researchgate.net This ratio is then used to calculate the exact concentration of the endogenous analyte in the original sample, correcting for variability in the analytical technique. epa.gov This method provides exceptional accuracy for determining the concentration of octanoic acid and its metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and position of atoms within a molecule. It is particularly valuable in stable isotope studies for directly observing the labeled atoms.
While mass spectrometry excels at detecting mass differences, it generally does not provide information about the specific location of the isotopic labels within a molecule. ¹³C Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy directly detects the ¹³C nucleus, providing unambiguous information on the exact position of the isotopic labels. nih.gov
This makes ¹³C-NMR an indispensable tool for verifying the synthesis of (7,8-¹³C₂)Octanoic acid, confirming that the labels are indeed located at the C7 and C8 positions. In metabolic studies, analyzing the ¹³C-NMR spectra of purified metabolites can reveal how the carbon backbone of octanoic acid was cleaved and reassembled to form new molecules. This positional information is crucial for elucidating complex metabolic pathways and distinguishing between different routes of biotransformation. nih.govmit.edu Although less sensitive than MS, the direct quantitative and positional information provided by ¹³C-NMR is highly complementary. nih.gov
Table 3: Comparison of Analytical Methodologies
| Technique | Primary Application | Key Advantages | Key Limitations |
|---|---|---|---|
| GC-MS | Broad metabolite profiling | Covers a wide range of volatile compounds. | Requires derivatization; less suitable for labile molecules. |
| LC-MS/MS | Targeted quantification | High sensitivity and specificity; robust for complex matrices. restek.com | Analyzes a limited, predefined set of metabolites. |
| HRMS | Isotopic resolution and unknown identification | High mass accuracy resolves isotopologues; facilitates formula determination. pnnl.govmdpi.com | Higher instrument cost and complexity. |
| IDMS | Absolute quantification | Gold standard for accuracy and precision by correcting for sample loss. nih.govresearchgate.net | Requires availability of specific labeled standards. |
| ¹³C-NMR | Positional label analysis | Provides direct, unambiguous information on label position; structural elucidation. nih.gov | Lower sensitivity compared to MS; requires larger sample amounts. |
¹H-{¹³C} HSQC NMR for Qualitative Comparisons
Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful two-dimensional technique used to correlate the chemical shifts of protons (¹H) directly attached to heteronuclei, such as carbon-13 (¹³C). The ¹H-{¹³C} HSQC experiment is particularly valuable for the qualitative analysis of isotopically labeled compounds like (7,8-¹³C₂)Octanoic acid.
In this experiment, a signal, or cross-peak, appears at the intersection of the ¹H and ¹³C chemical shifts for each carbon atom that is directly bonded to a proton. For (7,8-¹³C₂)Octanoic acid, the enrichment with ¹³C at the 7th and 8th positions provides distinct signals that can be unambiguously identified in the HSQC spectrum. This specificity is instrumental in differentiating the labeled molecule and its subsequent metabolites from the endogenous, unlabeled pool of octanoic acid and other fatty acids within a complex biological sample.
Qualitative comparisons using ¹H-{¹³C} HSQC NMR allow researchers to:
Confirm Isotopic Labeling: Verify the successful incorporation and specific location of the ¹³C isotopes within the octanoic acid molecule.
Trace Metabolic Fates: Follow the journey of the ¹³C label as (7,8-¹³C₂)Octanoic acid is metabolized. New cross-peaks appearing in the spectra of samples taken over time correspond to the formation of metabolites that retain the ¹³C-labeled carbon backbone.
Identify Metabolites: By analyzing the chemical shifts (both ¹H and ¹³C) of these new cross-peaks and comparing them to known spectral data, potential metabolites can be identified. For instance, if (7,8-¹³C₂)Octanoic acid undergoes β-oxidation, the resulting labeled acetyl-CoA would give rise to characteristic signals.
This non-destructive technique provides detailed structural information, making it an invaluable tool for qualitatively mapping the metabolic transformations of (7,8-¹³C₂)Octanoic acid.
Sample Preparation and Extraction Techniques
Proper sample preparation is a critical prerequisite for the accurate and sensitive analysis of (7,8-¹³C₂)Octanoic acid and its metabolites from biological matrices. The primary goals are to halt all enzymatic activity instantaneously, efficiently extract the compounds of interest, and remove interfering substances.
Strategies for Metabolite Quenching and Extraction from Biological Matricesresearchgate.netnih.govnih.gov
Metabolite quenching is the process of rapidly stopping all metabolic activity within a biological sample to ensure that the metabolite profile accurately reflects the state at the moment of sampling. nih.gov This is particularly important when studying metabolic fluxes with isotopically labeled compounds.
Quenching: For cellular studies, quenching must be performed quickly to prevent changes in metabolite concentrations. researchgate.net A common and effective method involves the use of cold solvents. nih.gov For example, a mixture of methanol (B129727)/phosphate-buffered saline (PBS) (1:1) at -20°C can be used to quench metabolism in cultured cells. researchgate.net Another widely used approach for suspension cultures is quenching in 60% methanol supplemented with buffers like ammonium (B1175870) bicarbonate at temperatures as low as -40°C. biospec.net The key is to achieve a rapid drop in temperature to inactivate enzymes. springernature.com
Extraction: Following quenching, the labeled octanoic acid and its metabolites must be extracted from the biological matrix (e.g., cells, plasma, tissue). The choice of extraction solvent is crucial for achieving high recovery. Two-phase liquid-liquid extraction systems are commonly employed. labrulez.com The Folch method, using a chloroform (B151607):methanol:water mixture, is a well-established technique for extracting lipids, including fatty acids. nih.gov This method separates the lipids into the chloroform layer while more polar metabolites partition into the methanol/water layer. An alternative is a methyl tert-butyl ether (MTBE)/methanol/water system. labrulez.com For fatty acid analysis specifically, saponification (alkaline hydrolysis) using a reagent like potassium hydroxide (B78521) in methanol can be used to free esterified fatty acids from complex lipids before extraction. nih.gov
Below is a table summarizing common quenching and extraction strategies.
| Strategy | Description | Biological Matrix | Key Advantages |
| Cold Methanol/PBS Quenching | Cells are washed and then metabolism is quenched with a -20°C methanol/PBS solution. researchgate.net | Cultured Cells | Minimizes artifact formation during sample preparation. researchgate.net |
| Cold Buffered Methanol Quenching | Cells are quenched in 60% methanol with 0.85% ammonium bicarbonate at -40°C. biospec.net | Suspension Cells | Effective at very low temperatures; buffer helps prevent cell leakage. biospec.net |
| Folch Extraction | A liquid-liquid extraction using a chloroform:methanol:water solvent system to separate lipids. nih.gov | Tissues, Plasma, Cells | Efficiently extracts a broad range of lipids, including fatty acids. nih.gov |
| MTBE Extraction | A two-phase system using methyl tert-butyl ether (MTBE)/methanol/water. labrulez.com | Tissues, Plasma, Cells | Offers a less toxic alternative to chloroform for lipid extraction. labrulez.com |
Clean-up Procedures for Interference Removalresearchgate.netnih.gov
Biological samples are complex mixtures containing proteins, salts, and other lipids that can interfere with the analysis of (7,8-¹³C₂)Octanoic acid, particularly in mass spectrometry-based methods where matrix effects can cause ion suppression. labrulez.comchromatographyonline.com Therefore, a clean-up step is often necessary after extraction.
Protein Precipitation (PPT): For plasma or serum samples, a simple and common first step is protein precipitation. This is typically achieved by adding a cold organic solvent like acetonitrile (B52724) or methanol, which denatures and precipitates the majority of proteins. biopharminternational.com
Liquid-Liquid Extraction (LLE): LLE, as used in the initial extraction, also serves as a clean-up step by partitioning the analyte of interest away from water-soluble interferences. biopharminternational.com
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up. biopharminternational.com It involves passing the sample extract through a cartridge containing a solid sorbent. For fatty acid analysis, different types of SPE cartridges can be used:
Reverse-Phase (e.g., C18): Retains non-polar compounds like octanoic acid while polar interferences are washed away. The analyte is then eluted with an organic solvent. biopharminternational.comnih.gov
Anion Exchange: At an appropriate pH, the carboxylic acid group of octanoic acid will be negatively charged and can be retained on an anion exchange sorbent. Interferences are washed away, and the fatty acid is then eluted by changing the pH or increasing the salt concentration.
Specialized Sorbents: Sorbents like Zirconium dioxide-based materials or enhanced lipid removal (EMR-Lipid) products can be used in dispersive SPE (dSPE) formats to selectively remove lipids and other matrix components. nih.govnih.gov
The selection of the appropriate clean-up method depends on the biological matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique. biopharminternational.com
The following table provides an overview of common clean-up procedures.
| Procedure | Principle of Separation | Target Analytes | Interferences Removed |
| Protein Precipitation (PPT) | Solubility | Small molecules | Proteins biopharminternational.com |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Lipophilic compounds | Polar compounds, salts biopharminternational.com |
| Solid-Phase Extraction (SPE) - C18 | Adsorption (Reverse-Phase) | Non-polar to moderately polar compounds | Polar compounds, salts nih.gov |
| Solid-Phase Extraction (SPE) - Anion Exchange | Ion Exchange | Acidic compounds (e.g., fatty acids) | Neutral and basic compounds |
| Dispersive SPE (dSPE) - EMR-Lipid | Adsorption (Size and Polarity) | Small molecules | Lipids, fats nih.gov |
Computational and Bioinformatic Approaches in 7,8 13c 2 Octanoic Acid Tracing Studies
Metabolic Flux Analysis (MFA) Algorithms
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. nih.govcreative-proteomics.commedchemexpress.com By tracking the incorporation of ¹³C atoms from (7,8-¹³C₂_)Octanoic acid into downstream metabolites, MFA can elucidate the contributions of fatty acid oxidation to various metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov
A variety of software tools are available to perform MFA, catering to different experimental designs and computational needs. These tools implement algorithms to solve the complex mathematical models that describe metabolic networks.
Steady-State MFA: This approach assumes that the metabolic fluxes are constant over time. It is a widely used method for studying metabolism in systems that have reached a metabolic steady state.
Non-Steady-State MFA (or Isotopically Non-Stationary MFA - INST-MFA): This method is applied to systems where metabolic fluxes are changing over time or when the system has not yet reached an isotopic steady state. researchgate.net This is particularly useful for studying dynamic processes or systems that are difficult to maintain in a steady state. researchgate.net
Several software packages are available for both steady-state and non-steady-state MFA. nih.govucdavis.eduresearchgate.net
| Software Tool | Approach | Key Features |
| INCA (Isotopomer Network Compartmental Analysis) | Steady-State and Non-Steady-State | MATLAB-based, user-friendly interface for modeling, flux estimation, and statistical analysis. vueinnovations.comresearchgate.net |
| METRAN | Steady-State | Utilizes the Elementary Metabolite Units (EMU) framework for efficient modeling and analysis. mit.edu |
| OpenFLUX | Steady-State | Open-source software with a graphical user interface for flux analysis. ucdavis.edu |
| 13CFLUX2 | Steady-State and Non-Steady-State | A comprehensive software suite for flux analysis with advanced features for experimental design and statistical validation. ucdavis.edu |
| WU-METANET | Steady-State | A web-based tool for metabolic flux analysis. |
The foundation of any MFA study is a well-defined metabolic network model. wikipedia.orgucsd.edu This model is a mathematical representation of the biochemical reactions and pathways relevant to the metabolism of the tracer, in this case, (7,8-¹³C₂_)Octanoic acid. The reconstruction process involves compiling information from various sources to create a comprehensive map of metabolism. wikipedia.orgnih.gov
Steps in Metabolic Network Reconstruction:
Gathering Genomic and Biochemical Data: This involves collecting information from databases such as KEGG and BioCyc, as well as from scientific literature, to identify all potential metabolic reactions in the organism or cell type under study. wikipedia.org
Defining Stoichiometry and Compartmentalization: The stoichiometric matrix of the network is constructed, which mathematically describes the relationships between metabolites and reactions. For eukaryotic cells, the subcellular localization of enzymes and metabolites is also a critical component of the model.
Model Refinement and Validation: The initial network model is refined and validated against experimental data to ensure its accuracy and predictive power. wikipedia.org
Data Processing and Interpretation of Isotopic Labeling Patterns
The raw data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which measure the isotopic labeling of metabolites, must undergo several processing steps before it can be used for flux analysis.
A critical step in processing isotopologue data is the correction for the natural abundance of stable isotopes. nih.govnih.govnih.gov Naturally occurring heavy isotopes of elements like carbon (¹³C), hydrogen (²H), and oxygen (¹⁸O) can contribute to the measured mass isotopomer distributions (MIDs), potentially leading to inaccurate flux calculations if not properly accounted for. nih.govnih.gov
Several algorithms and software tools have been developed to perform this correction, including IsoCorrectoR and AccuCor2. semanticscholar.orgchemrxiv.org These tools use the chemical formula of the metabolite to calculate the expected contribution of natural isotopes to the measured signal and subtract it from the raw data. nih.govchemrxiv.org
Statistical analysis is essential for assessing the quality of the experimental data and the reliability of the estimated fluxes. This involves:
Goodness-of-Fit Analysis: Statistical tests are used to determine how well the model-predicted isotopologue distributions fit the experimentally measured data.
Confidence Intervals: Confidence intervals are calculated for the estimated fluxes to provide a measure of their precision. nih.gov
Sensitivity Analysis: This analysis determines how sensitive the calculated fluxes are to changes in the experimental measurements or model parameters.
Modeling of Metabolic Pathways and ¹³C Flux
The ultimate goal of a (7,8-¹³C₂_)Octanoic acid tracing study is to create a quantitative model of fatty acid metabolism. This model can be used to understand how octanoic acid is utilized for energy production and as a precursor for the synthesis of other molecules.
The process of modeling ¹³C flux involves integrating the corrected isotopologue data with the metabolic network model and using computational algorithms to estimate the fluxes through the various pathways. For instance, the entry of ¹³C-labeled acetyl-CoA, derived from the beta-oxidation of (7,8-¹³C₂_)Octanoic acid, into the TCA cycle will result in specific labeling patterns in TCA cycle intermediates. nih.gov By analyzing these patterns, the model can quantify the rate of fatty acid oxidation relative to other metabolic pathways. nih.gov
Example of a Simplified Metabolic Model for Octanoic Acid Oxidation:
The following table illustrates a simplified model of how fluxes might be represented in a study using (7,8-¹³C₂_)Octanoic acid. The values are hypothetical and for illustrative purposes only.
| Reaction | Flux (relative units) | Description |
| Octanoate (B1194180) Uptake | 100 | The rate at which cells take up (7,8-¹³C₂)Octanoic acid. |
| Beta-Oxidation | 100 | The rate of conversion of octanoic acid to acetyl-CoA. |
| TCA Cycle | 250 | The overall rate of the tricarboxylic acid cycle. |
| Anaplerosis | 50 | The rate at which intermediates are replenished in the TCA cycle. |
| Biomass Synthesis | 20 | The rate at which TCA cycle intermediates are used for biosynthesis. |
This type of quantitative data, derived from computational and bioinformatic approaches, is crucial for a deep understanding of cellular metabolism and how it is altered in different physiological and pathological states.
Mathematical Models for β-Oxidation and Downstream Pathways
Stable isotope tracing with (7,8-¹³C₂)Octanoic acid allows for the quantitative analysis of its entry into and metabolism via β-oxidation. The labeling pattern of downstream metabolites provides the foundational data for constructing mathematical models of fatty acid oxidation and its subsequent pathways.
When cells are incubated with (7,8-¹³C₂)Octanoic acid, the ¹³C labels are incorporated into various intermediates. The enrichment of these labeled carbons can be tracked using techniques like mass spectrometry. For instance, in one study, the metabolism of (7,8-¹³C₂)Octanoic acid led to significant M+2 enrichment in C8-, C6-, and C4-carnitines, demonstrating the progressive cleavage of two-carbon units during β-oxidation uu.nl. This process ultimately yields ¹³C₂-labeled acetyl-CoA.
The labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form citrate (B86180). This results in the propagation of the ¹³C label throughout the TCA cycle intermediates. The observed M+2 labeling in metabolites such as citrate, succinate (B1194679), fumarate (B1241708), and malate (B86768) confirms the contribution of (7,8-¹³C₂)Octanoic acid to the TCA cycle pool uu.nl. Furthermore, the labeling extends to amino acids derived from TCA cycle intermediates, including aspartate and glutamate (B1630785) uu.nl.
These experimentally determined labeling patterns are crucial for developing mathematical models that can quantify metabolic fluxes. By applying principles of metabolic flux analysis (MFA), researchers can construct models that describe the rates of reactions in the metabolic network. These models take into account the known biochemical reactions of β-oxidation and the TCA cycle and use the isotopic labeling data to solve for the unknown flux values.
Table 1: Observed Metabolic Fate of ¹³C from (7,8-¹³C₂)Octanoic Acid for Model Input
| Metabolite | Isotopic Labeling | Pathway Indicated |
|---|---|---|
| C8-Carnitine | M+2 | Initial substrate activation |
| C6-Carnitine | M+2 | One round of β-oxidation |
| C4-Carnitine | M+2 | Two rounds of β-oxidation |
| Acetyl-CoA | ¹³C₂ | Product of β-oxidation |
| Citrate | M+2 | TCA Cycle Entry |
| Succinate | M+2 | TCA Cycle |
| Fumarate | M+2 | TCA Cycle |
| Malate | M+2 | TCA Cycle |
| Aspartate | M+2 | Anaplerotic/Cataplerotic Pathways |
| Glutamate | M+2 | Anaplerotic/Cataplerotic Pathways |
This table summarizes the key metabolites that become labeled with ¹³C following the administration of (7,8-¹³C₂)Octanoic acid, providing the empirical basis for mathematical modeling of its metabolism.
Prediction of Carbon Fate under Varying Conditions
A significant advantage of combining stable isotope tracing with computational modeling is the ability to predict how the fate of the carbon atoms from a substrate like (7,8-¹³C₂)Octanoic acid will change under different cellular conditions. These predictions can then be experimentally validated to refine the models further.
For example, tracing studies have revealed a complex interplay between the metabolism of (7,8-¹³C₂)Octanoic acid and other key nutrients like glucose and glutamine uu.nl. The introduction of octanoate can alter the contribution of these other substrates to the TCA cycle. Specifically, octanoate has been shown to decrease the amount of glucose-derived carbon entering the TCA cycle while increasing the influx of glutamine-derived carbon uu.nl. This is likely due to an inhibitory effect of acetyl-CoA derived from octanoate oxidation on the enzyme pyruvate (B1213749) dehydrogenase, which is a key control point for glucose entry into the TCA cycle uu.nl.
Computational models can be used to simulate these interactions and predict the quantitative shifts in carbon fate. By altering parameters within the model that represent changes in substrate availability or enzyme activity, researchers can generate hypotheses about how the metabolism of (7,8-¹³C₂)Octanoic acid will be affected.
For instance, a model could predict that under conditions of high glucose availability, the oxidation of (7,8-¹³C₂)Octanoic acid might be suppressed, leading to a lower enrichment of ¹³C in the TCA cycle intermediates. Conversely, under conditions of glucose deprivation, the model would predict an increased reliance on (7,8-¹³C₂)Octanoic acid for energy, resulting in a greater flux of ¹³C into the TCA cycle.
Table 2: Predicted Carbon Fate of (7,8-¹³C₂)Octanoic Acid Under Simulated Conditions
| Condition | Predicted Effect on (7,8-¹³C₂)Octanoic Acid Metabolism | Predicted Outcome for ¹³C Labeling |
|---|---|---|
| High Glucose Availability | Decreased β-oxidation flux | Lower M+2 enrichment in TCA cycle intermediates |
| Glucose Deprivation | Increased β-oxidation flux | Higher M+2 enrichment in TCA cycle intermediates |
| Glutamine Deprivation | Potential increase in anaplerotic flux from octanoate-derived acetyl-CoA | Altered labeling patterns in late TCA cycle intermediates |
| Inhibition of Pyruvate Dehydrogenase | Increased reliance on fatty acid oxidation | Higher M+2 enrichment in TCA cycle intermediates |
This table illustrates how computational models can be used to predict the metabolic fate of carbon from (7,8-¹³C₂)Octanoic acid under various simulated metabolic states.
These predictive capabilities are invaluable for understanding metabolic reprogramming in different physiological and pathological states, such as in cancer or metabolic disorders. By using tracers like (7,8-¹³C₂)Octanoic acid in conjunction with powerful computational tools, a more dynamic and quantitative picture of cellular metabolism can be achieved.
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Data for Systems-Level Understanding
The true power of stable isotope tracing is realized when it is integrated with other high-throughput "omics" technologies. A systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of cellular function. nih.gov By using metabolomics data generated from (7,8-¹³C₂)Octanoic acid tracing as a functional readout of metabolic pathway activity, researchers can build more comprehensive models of cellular networks.
Integrating flux data from (7,8-¹³C₂)Octanoic acid with transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses allows for the direct correlation of gene expression and protein levels with metabolic pathway activity. mdpi.com For instance, observing an increase in the flux of ¹³C labels from octanoic acid into the TCA cycle, alongside the upregulation of genes and proteins involved in beta-oxidation, would provide strong evidence for the activation of this pathway. This multi-omics approach can uncover regulatory mechanisms and identify key nodes in metabolic networks that are perturbed in disease states. e-enm.org For example, a study on a different octanoic acid analogue combined proteomics, metabolomics, and lipidomics to successfully investigate its mechanism of action against Mycobacterium smegmatis. nih.gov This demonstrates the power of such an integrated strategy.
Future research will likely focus on developing computational frameworks to streamline the integration of these diverse datasets, enabling the construction of predictive models of metabolic behavior in response to various stimuli or genetic alterations.
| Omics Layer | Data Generated | Insights Gained with (7,8-¹³C₂)Octanoic Acid | Potential Research Application |
|---|---|---|---|
| Metabolomics (Tracer-Based) | Flux rates of ¹³C through beta-oxidation and TCA cycle; incorporation into complex lipids. | Provides a direct, functional readout of MCFA metabolic pathway activity. nih.gov | Quantifying changes in fatty acid oxidation in response to a new drug candidate. |
| Transcriptomics | mRNA expression levels of genes encoding metabolic enzymes (e.g., CPT1, ACADs). | Correlates gene regulation with observed metabolic fluxes. | Identifying transcriptional reprogramming in cancer cells that favor MCFA metabolism. |
| Proteomics | Abundance of metabolic enzymes and regulatory proteins. | Links protein levels to pathway activity, revealing post-transcriptional regulation. | Confirming that changes in gene expression lead to functional changes in enzyme quantity. |
| Systems Biology Integration | Integrated network models of gene-protein-metabolite interactions. omicstutorials.com | Creates a holistic, systems-level understanding of how MCFA metabolism is regulated. nih.gov | Predicting metabolic vulnerabilities in diseases characterized by altered lipid metabolism. |
Development of Novel Isotope Tracing Probes and Methodologies
While (7,8-¹³C₂)Octanoic acid is a powerful tool, the future of metabolic tracing lies in the development of a diverse toolkit of probes and methodologies. Building on the octanoic acid backbone, novel probes could be synthesized to investigate different aspects of fatty acid metabolism. For example, the addition of a "clickable" chemical group to a ¹³C-labeled octanoic acid analogue could allow for the selective enrichment and identification of proteins that interact with or are modified by the fatty acid or its metabolites. nih.gov
Furthermore, the strategic combination of different tracers is a powerful approach for dissecting complex metabolic networks, particularly in systems with multiple carbon sources. nih.gov The principles used to optimize mixtures of ¹³C-labeled glucose and glutamine tracers to minimize uncertainty in flux calculations can be applied to fatty acid metabolism. nih.gov Future studies could pair (7,8-¹³C₂)Octanoic acid with other labeled nutrients, such as ¹³C-glucose or ¹⁵N-glutamine, to simultaneously query the interplay between fatty acid oxidation, glycolysis, and amino acid metabolism. This multi-tracer approach provides a more dynamic and comprehensive picture of cellular bioenergetics. nih.govresearchgate.net
| Probe/Methodology Type | Principle | Future Application with Octanoic Acid | Reference Principle |
|---|---|---|---|
| Multi-Tracer Experiments | Simultaneous use of multiple isotopically labeled substrates (e.g., ¹³C-fatty acid and ¹³C-glucose). | To simultaneously measure the contributions of MCFAs and glucose to the TCA cycle and lipogenesis. | nih.gov |
| Click-Chemistry Probes | A ¹³C-labeled fatty acid is modified with a bioorthogonal handle (e.g., an alkyne or azide). | To identify and pull down proteins that are acylated by octanoic acid or its derivatives. | nih.gov |
| Fluorescently-Tagged Probes | A fatty acid is conjugated to a fluorescent dye (e.g., BODIPY or a near-infrared fluorophore). | To visualize the uptake and subcellular localization of octanoic acid in real-time using microscopy. | nih.gov |
| Optimized Tracer Mixtures | Using computational algorithms to determine the ideal combination and labeling pattern of tracers to maximize the precision of flux measurements. | To design experiments combining specifically labeled octanoic acid and other substrates for high-resolution metabolic flux analysis. | nih.gov |
Application of (7,8-¹³C₂)Octanoic Acid in Complex Biological Systems Research
To bridge the gap between cell culture studies and whole-organism physiology, researchers are increasingly turning to more complex, physiologically relevant model systems. Organoids and ex vivo tissue models provide an opportunity to study metabolic processes in a multi-cellular, tissue-like context. The application of stable isotope tracers like (7,8-¹³C₂)Octanoic acid in these systems is a key emerging research avenue.
A proof-of-concept for this approach has been demonstrated in ex vivo studies of human placental explants. In one study, researchers used ¹³C-labeled long-chain fatty acids (palmitic, oleic, and docosahexaenoic acid) to trace their uptake and incorporation into various lipid classes within the placental tissue. oup.com This methodology revealed that the metabolic partitioning of fatty acids is dependent on the specific fatty acid, with palmitic acid being directed primarily into phosphatidylcholine synthesis and oleic acid into both phosphatidylcholines and triacylglycerols. oup.com This work provides a clear blueprint for using (7,8-¹³C₂)Octanoic acid to investigate MCFA metabolism in intact human tissue.
Similarly, organoid models, which are self-organizing 3D structures grown from stem cells that recapitulate organ-specific architecture and function, offer an exciting platform. Applying (7,8-¹³C₂)Octanoic acid to intestinal, liver, or even brain organoids could provide unprecedented insight into how different cell types within a mini-organ coordinate MCFA metabolism and how this is altered in diseases like steatosis or neurodegenerative disorders.
| Model System | Key Advantages | Example Research Finding (Using LCFAs) | Future Application for (7,8-¹³C₂)Octanoic Acid |
|---|---|---|---|
| Ex Vivo Placental Explants | Maintains native tissue architecture and cellular heterogeneity; directly uses human tissue. | Demonstrated that freshly imported fatty acids are partitioned differently: ¹³C-Palmitic acid was directed to phosphatidylcholine synthesis, while ¹³C-Oleic acid was directed to both phosphatidylcholines and triacylglycerols. oup.com | To determine the capacity of the human placenta to metabolize and store MCFAs for fetal use. |
| Organoids (e.g., Liver, Intestinal) | Self-organizing 3D structure; derived from stem cells; allows for genetic manipulation and long-term culture. | (Conceptual) Potential to model cell-type-specific metabolism in a controlled environment. | To study the role of MCFA metabolism in the development of non-alcoholic fatty liver disease using patient-derived liver organoids. |
Advancements in Analytical Sensitivity and Spatial Resolution for Labeled Metabolites
The ability to gain meaningful insights from tracer experiments is fundamentally dependent on the analytical technology used to detect and quantify the labeled metabolites. Continuous advancements in mass spectrometry (MS) and other techniques are pushing the boundaries of sensitivity and resolution, enabling researchers to ask increasingly sophisticated questions.
A significant breakthrough is the development of methods that combine isotope tracing with imaging mass spectrometry. Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI allow for the direct mapping of metabolites in thin tissue sections. nih.gov When combined with ¹³C tracers, this approach can visualize the spatial distribution of metabolic activity in situ. The recently developed ¹³C-SpaceM method, for example, combines MALDI imaging with microscopy to achieve single-cell spatial resolution of de novo fatty acid synthesis. nih.govbiorxiv.org This powerful technique can uncover metabolic heterogeneity within a tissue or tumor that would be missed by bulk analysis. nih.govbiorxiv.org Applying such a method with (7,8-¹³C₂)Octanoic acid could reveal, for instance, which specific cell populations within a tumor are actively consuming MCFAs.
Beyond imaging, improvements in the mass resolution and sensitivity of instruments like Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers are critical. nih.gov High resolution is necessary to accurately distinguish between isotopologues, especially in complex lipids where the mass difference between a ¹³C-labeled unsaturated lipid and an unlabeled saturated lipid can be very small. nih.gov These analytical improvements, coupled with better computational tools for correcting natural isotope abundance, will enhance the accuracy and depth of data that can be extracted from experiments using (7,8-¹³C₂)Octanoic acid. biorxiv.org
| Analytical Advancement | Description | Key Benefit for (7,8-¹³C₂)Octanoic Acid Tracing | Reference |
|---|---|---|---|
| ¹³C-SpaceM | Combines imaging mass spectrometry (MALDI-MSI) with microscopy and isotope tracing to map fatty acid synthesis at the single-cell level. | Enables visualization of which specific cells within a complex tissue are utilizing octanoic acid, revealing metabolic heterogeneity. | nih.govbiorxiv.orgbiorxiv.org |
| High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR) | Provides high mass accuracy and resolving power, allowing for the clear separation of peaks with very similar mass-to-charge ratios. | Crucial for accurately quantifying the incorporation of ¹³C from octanoic acid into complex lipids by distinguishing labeled isotopologues from other molecules. | nih.gov |
| Capillary Absorption Spectroscopy (CAS) | An emerging technique for measuring ¹³C with significantly improved sensitivity compared to traditional isotope ratio mass spectrometry (IRMS). | Could allow for tracing experiments with smaller sample sizes or lower tracer concentrations, increasing experimental feasibility. | nsf.gov |
| Advanced Isotope Correction Algorithms (e.g., PICor) | Computational tools that accurately subtract the signal from naturally abundant stable isotopes (e.g., ¹³C, ¹⁵N) to precisely quantify the enrichment from the tracer. | Improves the quantitative accuracy of flux measurements by removing confounding background signals, which is especially important for low-enrichment metabolites. | biorxiv.org |
Q & A
Q. What quality controls are essential for RNA-Seq studies in octanoic acid-producing strains?
- Methodological Answer: Include biological triplicates sampled at uniform OD₆₀₀ phases (e.g., mid-log, diauxic shift, stationary). Spike-in RNA controls (e.g., ERCC) normalize batch effects. Validate differentially expressed genes via qRT-PCR, prioritizing those with log2FC >1 and FDR <0.01. Cross-reference with existing datasets (e.g., Legras et al., 2010 ) to identify conserved vs. strain-specific responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
